Benzene, 1-(1-ethylcyclopropyl)-4-methoxy-
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Overview
Description
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- is an organic compound with a unique structure that combines a benzene ring with an ethylcyclopropyl group and a methoxy group. This compound is part of the larger family of benzene derivatives, which are known for their aromatic properties and wide range of applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, alkylbenzenes.
Scientific Research Applications
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets. The benzene ring can participate in π-π interactions, while the ethylcyclopropyl and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethyl-4-methoxy-: Lacks the cyclopropyl group, which may result in different reactivity and properties.
Benzene, 1-(1-methylcyclopropyl)-4-methoxy-: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
Uniqueness
Benzene, 1-(1-ethylcyclopropyl)-4-methoxy- is unique due to the presence of the ethylcyclopropyl group, which introduces strain and unique electronic properties to the molecule.
Properties
CAS No. |
63340-02-3 |
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Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-(1-ethylcyclopropyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H16O/c1-3-12(8-9-12)10-4-6-11(13-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
InChI Key |
SWHNDEGHEMXGMX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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